![molecular formula C21H21N3O3 B2654443 N1-(2-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898419-27-7](/img/structure/B2654443.png)
N1-(2-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Overview
Description
This compound is an organic molecule with a complex structure, including a pyrroloquinoline group and an oxalamide group . It’s important to note that the properties and behavior of this compound would depend on its exact molecular structure, which could involve subtle variations .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a pyrroloquinoline group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and an oxalamide group (a type of amide). The exact structure would determine many of the compound’s properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The presence of the amide group could make it reactive with acids and bases, and the aromatic ring structures could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Characterization Techniques
- Experimental and Theoretical Characterization : Quinoxalines, which are structurally similar to N1-(2-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide, are synthesized and characterized using techniques like NMR, MS, IR, UV–vis, X-ray, and computational studies. These methods are crucial for understanding the properties of complex organic salts (Faizi et al., 2018).
Synthesis Methodologies
- Visible Light Mediated Annulation : Compounds like 1-(2-Bromophenyl)-1H-pyrrole, structurally related to N1-(2-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide, are synthesized using visible light-mediated reactions, demonstrating innovative, metal-free, and environmentally friendly synthesis approaches (Das et al., 2016).
Chemical Properties and Applications
- Polymorphic Modifications : Studies on similar compounds have revealed the existence of different polymorphic modifications, which can impact the compound's properties and applications. For instance, a study on 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a compound with strong diuretic properties, discovered two polymorphic forms, each with distinct molecular organizations (Shishkina et al., 2018).
Potential Biological and Pharmacological Activities
- Antitumor Agents : Some quinoline derivatives, like 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, have been synthesized and demonstrated potent antitumor activities. These findings suggest potential applications of similar compounds in cancer research and treatment (Huang et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-ethylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-13-5-3-4-6-17(13)23-21(27)20(26)22-16-11-14-7-8-18(25)24-10-9-15(12-16)19(14)24/h3-6,11-12H,2,7-10H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWCGEHABLDOGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide |
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